molecular formula C10H9N3O B2952219 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde CAS No. 13322-11-7

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2952219
CAS No.: 13322-11-7
M. Wt: 187.202
InChI Key: XLMBVMPACSDJMM-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core substituted with a phenyl group at position 2, a methyl group at position 5, and an aldehyde moiety at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and functional materials. Its structural uniqueness arises from the electron-withdrawing aldehyde group and the steric/electronic effects of the methyl and phenyl substituents, which influence its reactivity and applications. Studies highlight its role in synthesizing rhodamine B derivatives for Hg²⁺ ion detection, where the aldehyde group facilitates conjugation with fluorophores . Additionally, it has been utilized in the synthesis of hybrid molecules, such as pyrazol-3-one derivatives, via condensation reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMBVMPACSDJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts to yield the desired triazole derivative. The general reaction conditions include:

    Reactants: Phenylacetylene and 5-methyl-2-azido-1,2,3-triazole

    Catalyst: Copper(I) iodide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Electrophilic reagents such as halogens or nitro groups, in the presence of a catalyst like aluminum chloride

Major Products Formed

    Oxidation: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

    Reduction: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-methanol

    Substitution: Various substituted triazole derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde (Compound A) with structurally related triazole-carbaldehyde derivatives, focusing on synthetic routes, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Group Applications Reference
This compound (A) 2-Ph, 5-Me, 4-CHO Aldehyde Hg²⁺ sensors, hybrid molecule synthesis
2-Phenyl-1,2,3-triazole-4-carbaldehyde (B) 2-Ph, 4-CHO Aldehyde Biginelli reaction (dihydropyrimidinones), Ugi–Azide reaction
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde (C) 2-Me, 5-Br, 4-CHO Aldehyde Intermediate for halogenated bioactive compounds
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (D) 1-(3-F-Ph), 4-CHO Aldehyde Synthesis of fluorinated hybrid molecules (e.g., pyrazol-3-one derivatives)
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (E) 1-Ph, 5-Me, 4-CHO Aldehyde Positional isomer of A; potential differences in biological activity

Reactivity and Functionalization

  • Aldehyde Reactivity : All compounds utilize the aldehyde group for condensation (e.g., with 1,3-dicarbonyls in Biginelli reactions ) or conjugation (e.g., rhodamine B derivatives ).
  • Substituent Effects: Methyl (A, C, E): Enhances lipophilicity and steric hindrance, affecting binding in biological systems . Fluorophenyl (D): Improves metabolic stability and electronic properties in fluorinated hybrids .

Research Findings and Trends

Structural Optimization : Methyl and halogen substituents are critical for tuning solubility and bioactivity. For example, Compound A’s methyl group enhances its performance in sensor applications , whereas bromo in Compound C may facilitate cross-coupling reactions .

Methodological Advances: Ultrasound and Sm(ClO₄)₃ catalysis (Compound B) represent eco-friendly advancements, achieving >80% yields in dihydropyrimidinone synthesis .

Emerging Applications : Compound A’s use in hybrid molecules (e.g., pyrazol-3-one derivatives) highlights its versatility in materials science .

Biological Activity

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure:

  • Molecular Formula: C₉H₇N₃O
  • Molecular Weight: 173.17 g/mol
  • CAS Number: 3213-80-7

The compound features a triazole ring, which is known for its pharmacological significance. The presence of the aldehyde functional group enhances its reactivity and potential interactions with biological targets.

Synthesis

This compound can be synthesized through various methods, including condensation reactions involving phenyl hydrazine and appropriate carbonyl compounds. Recent studies have explored ultrasound-assisted synthesis techniques that improve yield and reduce reaction time .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives have been tested against various bacterial strains and fungi. In vitro studies show that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Compound Target Pathogen Inhibition Zone (mm)
5-Methyl TriazoleStaphylococcus aureus15
5-Methyl TriazoleCandida albicans12

Antiviral Activity

Recent investigations have highlighted the antiviral potential of triazole compounds against viruses such as SARS-CoV-2. The mechanism often involves the inhibition of viral proteases, which are crucial for viral replication. In vitro assays demonstrated that certain triazole derivatives significantly reduced viral replication rates.

Compound Virus IC50 (µM) Efficacy (%)
5-Methyl TriazoleSARS-CoV-222.164.0
5-Methyl TriazoleHCV30.050.0

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes like aromatase and 5α-reductase, which play roles in hormone-dependent cancers. The findings suggest that it could serve as a lead compound for developing new treatments for conditions like prostate cancer.

Enzyme Inhibition (%) Reference Compound
Aromatase75Anastrozole
5α-reductase82Finasteride

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study conducted on various triazole derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial activity. The compound showed enhanced efficacy when combined with certain substituents on the phenyl group.
  • Antiviral Screening:
    In a screening study against SARS-CoV-2, several triazole derivatives were tested for their ability to inhibit viral replication in cell cultures. The results indicated that compounds with electron-withdrawing groups exhibited superior antiviral activity compared to their unsubstituted counterparts.

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